molecular formula C2H3NO B14718163 4H-1,2-Oxazete CAS No. 20656-10-4

4H-1,2-Oxazete

Cat. No.: B14718163
CAS No.: 20656-10-4
M. Wt: 57.05 g/mol
InChI Key: SIVKUKATDHXXGH-UHFFFAOYSA-N
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Description

4H-1,2-Oxazete is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound is known for its high reactivity and serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazete can be synthesized through various methods. One common approach involves the reaction of 3-tert-butyl-1-chloro-4,4-dimethylpenta-1,2-diene with dinitrogen tetroxide (N₂O₄) to yield crystalline oxazete derivatives . Another method includes the addition of m-chloroperbenzoic acid to oxime in dichloromethane (CH₂Cl₂) at 0°C, resulting in the formation of this compound after 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s high reactivity and potential instability.

Chemical Reactions Analysis

Types of Reactions: 4H-1,2-Oxazete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitronate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and nitrous anhydride.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed:

Scientific Research Applications

4H-1,2-Oxazete has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its use in developing pharmaceuticals with specific biological targets.

    Industry: It is used in the synthesis of materials with specialized properties

Mechanism of Action

The mechanism of action of 4H-1,2-oxazete involves its high reactivity as a 1,3-dipole, making it a valuable intermediate in cycloaddition reactions. The formation of this compound proceeds through a one-step mechanism, while its retro-32CA reaction leads to the formation of di-tert-butyl ketone and nitrile oxide derivatives .

Comparison with Similar Compounds

    4H-1,2-Oxazole: Another four-membered heterocyclic compound with similar reactivity.

    1,2-Oxazetidine: A related compound with a different ring structure.

Uniqueness: 4H-1,2-Oxazete is unique due to its specific ring structure and high reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .

Properties

CAS No.

20656-10-4

Molecular Formula

C2H3NO

Molecular Weight

57.05 g/mol

IUPAC Name

4H-oxazete

InChI

InChI=1S/C2H3NO/c1-2-4-3-1/h1H,2H2

InChI Key

SIVKUKATDHXXGH-UHFFFAOYSA-N

Canonical SMILES

C1C=NO1

Origin of Product

United States

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